molecular formula C8H10N2O2 B13510245 Methyl 5-ethylpyrimidine-2-carboxylate

Methyl 5-ethylpyrimidine-2-carboxylate

Cat. No.: B13510245
M. Wt: 166.18 g/mol
InChI Key: DKMHYRJVAQFGOC-UHFFFAOYSA-N
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Description

Methyl 5-ethylpyrimidine-2-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethylpyrimidine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-ethylpyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 5-ethylpyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Methyl 5-methylpyrimidine-2-carboxylate
  • Ethyl 5-ethylpyrimidine-2-carboxylate
  • Methyl 5-ethylpyridine-2-carboxylate

Comparison: Methyl 5-ethylpyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This uniqueness can influence its reactivity and biological activity compared to similar compounds. For example, the presence of an ethyl group at the 5-position may enhance its lipophilicity, affecting its interaction with biological membranes and targets .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 5-ethylpyrimidine-2-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h4-5H,3H2,1-2H3

InChI Key

DKMHYRJVAQFGOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C(=O)OC

Origin of Product

United States

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